

The Structural Landscape of 1,4-Dithiane: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1,4-Dithiane

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Abstract

1,4-Dithiane, a sulfur-containing heterocyclic compound, serves as a fundamental scaffold in various areas of chemical and pharmaceutical research. Its conformational flexibility and the nature of its sulfur atoms influence its reactivity and interaction with biological systems. This technical guide provides an in-depth analysis of the crystal structure and conformational dynamics of **1,4-dithiane**. We present a comprehensive review of crystallographic and computational data, detailed experimental methodologies for its structural elucidation, and visual representations of its conformational pathways.

Crystal Structure of 1,4-Dithiane

The solid-state structure of **1,4-dithiane** has been unequivocally determined by X-ray crystallography to adopt a centrosymmetric chair conformation.^[1] This arrangement is the most thermodynamically stable form of the molecule, minimizing steric and torsional strain.

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided precise measurements of the geometric parameters of the **1,4-dithiane** molecule in its crystalline state. The key bond lengths and angles are summarized in the table below.

Parameter	Value (Å or °)	Standard Deviation
Bond Lengths		
S1 - C2	1.8014 Å	0.013 Å
S1 - C6	1.8214 Å	0.011 Å
C2 - C3	1.4904 Å	0.018 Å
Bond Angles		
C6 - S1 - C2	99.9°	-
S1 - C2 - C3	113.3°	-
C2 - C3 - S4	113.3°	-

Table 1: Crystallographic Bond Lengths and Angles for the Chair Conformation of **1,4-Dithiane**.
[\[1\]](#)

Conformational Analysis of 1,4-Dithiane

In addition to the stable chair conformation observed in the solid state, **1,4-dithiane** can adopt other, higher-energy conformations in the gas phase and in solution. These include the twist-boat and boat forms. The interconversion between these conformers is a dynamic process with specific energy barriers.

Conformational Energetics

Computational studies, employing ab initio molecular orbital theory and density functional theory (DFT), have been instrumental in elucidating the relative energies of the different conformers of **1,4-dithiane**.[\[1\]](#)[\[2\]](#) The chair conformation is the global minimum on the potential energy surface.

Conformer	Relative Energy (kcal/mol)	Method
Chair	0.00	Global Minimum
Twist-Boat	4.85	B3LYP/6-311+G(d,p)
Boat (Transition State)	9.53 - 10.5	Various ab initio and DFT methods
Chair-Twist Transition State	11.7	B3LYP/6-311+G(d,p)

Table 2: Calculated Relative Energies of **1,4-Dithiane** Conformers.[\[1\]](#)[\[2\]](#)

Geometric Parameters of Conformers

While the chair conformation is well-characterized experimentally, the geometric parameters of the higher-energy conformers are primarily derived from computational models.

Parameter	Chair Conformer	Twist-Boat Conformer
Symmetry	C _{2h}	D ₂
Bond Lengths (Å)		
S-C	1.81 - 1.82	(Calculated values are generally similar to the chair)
C-C	1.49	(Calculated values are generally similar to the chair)
Key Dihedral Angles (°)		
S-C-C-S	±65	Variable
C-S-C-C	±55	Variable

Table 3: Comparison of Geometric Parameters for Chair and Twist-Boat Conformers of **1,4-Dithiane**.

Experimental Protocols for Structural Elucidation

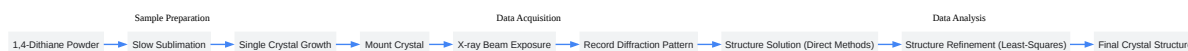
The determination of the crystal structure and conformation of **1,4-dithiane** relies on several key experimental techniques.

X-Ray Crystallography

This is the definitive method for determining the three-dimensional structure of crystalline solids.

Methodology:

- **Crystal Growth:** Single crystals of **1,4-dithiane** suitable for X-ray diffraction are typically grown by slow sublimation in a sealed ampoule.^[1]
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution:** The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using direct methods or Patterson functions.
- **Structure Refinement:** The initial atomic model is refined using least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths, angles, and thermal parameters.



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Workflow for X-ray Crystallographic Analysis.

Gas-Phase Electron Diffraction

This technique provides information about the molecular structure in the gaseous state, where intermolecular forces are negligible.

Methodology:

- **Sample Introduction:** A gaseous beam of **1,4-dithiane** molecules is introduced into a high-vacuum chamber.
- **Electron Beam Interaction:** A high-energy beam of electrons is scattered by the gas-phase molecules.
- **Diffraction Pattern Recording:** The scattered electrons form a diffraction pattern on a photographic plate or detector.
- **Data Analysis:** The radial distribution of scattered electron intensity is analyzed to determine the interatomic distances and bond angles. This often involves comparing the experimental data to theoretical models of different conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

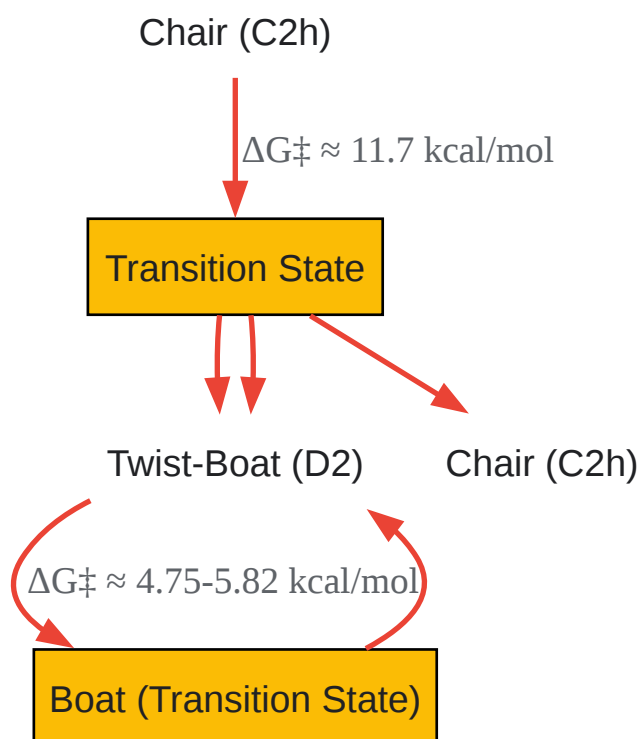
NMR spectroscopy in solution provides information about the dynamic conformational equilibria of **1,4-dithiane**.

Methodology:

- **Sample Preparation:** A solution of **1,4-dithiane** is prepared in a suitable deuterated solvent.
- **Spectral Acquisition:** ^1H and ^{13}C NMR spectra are acquired. Temperature-dependent NMR studies can be performed to observe changes in the conformational equilibrium.
- **Data Analysis:** Chemical shifts, coupling constants, and coalescence phenomena in variable-temperature spectra are analyzed to determine the relative populations of different conformers and the energy barriers to interconversion.

Conformational Interconversion Pathway

The interconversion between the chair and twist-boat conformations of **1,4-dithiane** proceeds through a high-energy boat transition state. The following diagram illustrates this pathway.



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*Energy profile for **1,4-dithiane** conformational interconversion.*

Conclusion

The structural and conformational properties of **1,4-dithiane** are well-defined, with the chair conformation being the most stable form in the solid state and the predominant species in solution under standard conditions. The energy landscape for conformational interconversion has been thoroughly mapped by computational methods, providing a clear picture of the dynamic behavior of this important heterocyclic system. The experimental protocols outlined herein provide a robust framework for the structural elucidation of **1,4-dithiane** and its derivatives, which is of critical importance for its application in medicinal chemistry and materials science.

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